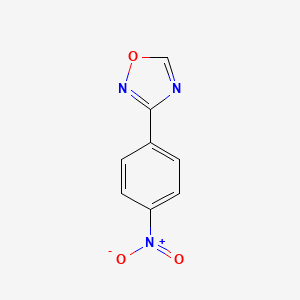

3-(4-Nitrophenyl)-1,2,4-oxadiazole

Beschreibung

BenchChem offers high-quality 3-(4-Nitrophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOHXJCKLMGBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic pathway, commencing with the preparation of the key intermediate, 4-nitrobenzamidoxime, followed by its cyclization to the target 1,2,4-oxadiazole. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines a suite of analytical techniques for the comprehensive characterization of the final product, ensuring its structural integrity and purity. This includes detailed analysis of spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel oxadiazole derivatives and for professionals in the field of drug development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,2,4-oxadiazole core is considered a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The incorporation of a 4-nitrophenyl substituent at the 3-position introduces a functionality that can be further modified, making 3-(4-nitrophenyl)-1,2,4-oxadiazole a versatile building block for the synthesis of more complex molecules.

Synthetic Pathway: A Two-Step Approach

The synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 4-nitrobenzamidoxime, from 4-nitrobenzonitrile. The subsequent step is the cyclization of the amidoxime with a suitable one-carbon synthon to form the 1,2,4-oxadiazole ring.

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Nitrophenyl)-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Recognized as a versatile bioisostere for amide and ester functionalities, it offers improved metabolic stability and pharmacokinetic profiles, making it a privileged scaffold in modern drug discovery.[2] The incorporation of a 4-nitrophenyl substituent introduces specific electronic and steric properties that modulate the molecule's overall characteristics, influencing its potential as a synthetic building block or a biologically active agent. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(4-nitrophenyl)-1,2,4-oxadiazole, offering field-proven insights and detailed experimental protocols for its synthesis and characterization.

Core Molecular and Physical Properties

A foundational understanding of a compound's intrinsic properties is critical for its application. This section details the key identifiers and physicochemical parameters of 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Molecular Identity

-

IUPAC Name: 3-(4-nitrophenyl)-1,2,4-oxadiazole[3]

-

CAS Number: 16013-14-2[3]

-

Molecular Formula: C₈H₅N₃O₃[3]

-

Molecular Weight: 191.14 g/mol [3]

-

Canonical SMILES: C1=CC(=CC=C1C2=NOC=N2)--INVALID-LINK--[O-][3]

Physicochemical Data Summary

The following table summarizes key experimental and computationally derived properties that govern the behavior of the title compound in various chemical and biological systems.

| Property | Value | Data Type | Source |

| Melting Point | 162-164 °C | Experimental | [4] |

| LogP (Octanol/Water) | 1.6 | Computed | [3] |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Computed | [3] |

| Boiling Point | 355.5 ± 44.0 °C | Predicted | [4] |

| Density | 1.407 ± 0.06 g/cm³ | Predicted | [4] |

| Hydrogen Bond Donors | 0 | Computed | [5] |

| Hydrogen Bond Acceptors | 5 | Computed | [5] |

| Rotatable Bonds | 2 | Computed | [5] |

Synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole

The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.[1] This section provides a detailed, two-part protocol for the synthesis of the title compound, beginning with the preparation of the key amidoxime intermediate.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Part 1: Synthesis of 4-Nitrobenzamidoxime (Precursor)

Causality: The amidoxime functional group is essential as it provides four of the five atoms for the final heterocyclic ring. It is prepared from the corresponding nitrile, which is a stable and commercially available starting material.

Protocol:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).

-

Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to provide sufficient solubility for all reactants.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile spot is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add cold deionized water to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield pure 4-nitrobenzamidoxime.

Part 2: Synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole

Causality: This step involves the reaction of the amidoxime with a one-carbon source (formic acid), followed by cyclodehydration to form the stable aromatic oxadiazole ring. Heating is typically required to drive the dehydration and ring closure.

Protocol:

-

Reagent Setup: In a suitable flask, dissolve 4-nitrobenzamidoxime (1.0 eq) in an excess of formic acid, which serves as both reactant and solvent.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction via TLC.

-

Work-up: After cooling, pour the reaction mixture slowly into ice-cold water with stirring. A precipitate will form.

-

Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to remove excess formic acid.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from cyclohexane to yield 3-(4-nitrophenyl)-1,2,4-oxadiazole as a solid.[4]

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity. Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Expected Result: A sharp melting point in the range of 162-164 °C .[4]

Lipophilicity (LogP) Determination

Principle: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME).[6] The shake-flask method is the gold-standard for its experimental determination.

Workflow for Shake-Flask LogP Determination

Caption: Standard workflow for the shake-flask LogP determination method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the layers to separate.[7]

-

Stock Solution: Prepare a stock solution of 3-(4-nitrophenyl)-1,2,4-oxadiazole in the aqueous buffer at a known concentration.

-

Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and the aqueous stock solution.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Expected Result: The experimental value should be validated against the computed LogP of ~1.6 .[3]

Solubility Assessment

Principle: Solubility in various solvents dictates how a compound can be formulated, purified, and used in different reaction media. Due to the aromatic nature and the polar nitro group, mixed solubility is expected. Protocol (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), hexane).

-

Measurement: To a small, fixed volume of each solvent (e.g., 1 mL) at a controlled temperature, add small, pre-weighed portions of the compound.

-

Observation: After each addition, stir or vortex the mixture and observe for complete dissolution.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of compound that dissolves.

-

Expected Profile: The compound is expected to have poor solubility in non-polar solvents like hexane and limited solubility in water. It should exhibit good solubility in polar aprotic solvents like DMSO and moderate solubility in solvents like chloroform and methanol.[8]

Spectroscopic Characterization

Principle: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation, confirming the connectivity of atoms within the molecule. The chemical shifts and coupling patterns are unique to the compound's structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

Oxadiazole Proton: A singlet is expected for the proton at the C5 position of the 1,2,4-oxadiazole ring, likely in the downfield region (δ 8.5-9.5 ppm).

-

Nitrophenyl Protons: The four aromatic protons of the 4-nitrophenyl ring will appear as a pair of doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The two protons ortho to the oxadiazole ring and the two protons ortho to the nitro group will be distinct, typically appearing in the δ 8.0-8.5 ppm range.

-

-

Expected ¹³C NMR Signals:

-

Oxadiazole Carbons: Two distinct signals are expected for the C3 and C5 carbons of the oxadiazole ring, typically in the δ 160-175 ppm range.[6]

-

Nitrophenyl Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded, as will the carbon attached to the oxadiazole ring. The other aromatic carbons will appear in the typical δ 120-140 ppm region.

-

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the nitrophenyl and oxadiazole rings, results in characteristic absorption bands.

Protocol:

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound of known concentration.

-

Data Acquisition: Record the absorption spectrum over a range of ~200-500 nm using a dual-beam UV-Vis spectrophotometer.

-

Expected Spectrum: The spectrum is expected to show strong absorption bands characteristic of the nitroaromatic system. A prominent absorption maximum (λmax) is anticipated in the range of 250-350 nm, corresponding to π→π* transitions within the conjugated system.

Thermal Stability Analysis

Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of a compound. This is particularly important for nitro-containing compounds, which can be energetic.[9]

Protocol:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

-

Instrumentation: Use a calibrated TGA-DSC instrument.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-500 °C).

-

Expected TGA Profile: The TGA curve will show the percentage of weight loss as a function of temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will occur.

-

Expected DSC Profile: The DSC curve will show heat flow. An endothermic peak corresponding to the melting point should be observed around 162-164 °C. At higher temperatures, a sharp exothermic peak will indicate the onset of thermal decomposition. For related nitro-oxadiazole compounds, decomposition temperatures can be high, often exceeding 250 °C, indicating significant thermal stability.[9]

Safety and Handling

Based on GHS classifications, 3-(4-nitrophenyl)-1,2,4-oxadiazole is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(4-Nitrophenyl)-1,2,4-oxadiazole is a well-defined heterocyclic compound with predictable physicochemical properties derived from its constituent aromatic and heteroaromatic rings. Its thermal stability and defined lipophilicity make it a valuable building block for further synthetic elaboration in drug discovery and materials science. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of this compound, ensuring high standards of scientific integrity and reproducibility for researchers in the field.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-nitrophenyl)-1,2,4-oxadiazole

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and material scientists on the synthesis and definitive structural elucidation of 3-(4-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, recognized for its ability to act as a bioisosteric replacement for ester and amide groups, thereby improving metabolic stability and pharmacokinetic profiles.[1][2] The inclusion of a nitrophenyl group introduces specific electronic and steric properties that significantly influence molecular packing and intermolecular interactions, making its precise structural characterization essential for rational drug design and crystal engineering.[3]

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a self-validating framework for analysis, from initial synthesis to the final interpretation of crystallographic data. While a published crystal structure for the title compound is not available as of this writing, this guide establishes a complete workflow and utilizes data from the closely related analogue, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole , as an authoritative exemplar for data interpretation and analysis.[4]

Part 1: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material suitable for single-crystal growth. The most reliable and common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.

Rationale for Synthetic Pathway

The chosen pathway involves two key stages: the formation of an amidoxime from a nitrile, and its subsequent acylation and cyclization. This method is favored for its high yields and the relative stability of the intermediates. The starting materials, 4-nitrobenzonitrile and hydroxylamine, are readily available. The cyclization is typically achieved by heating with an appropriate acid chloride or anhydride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 1: Synthesis of 4-nitrobenzamidoxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in ethanol/water (3:1), add 4-nitrobenzonitrile (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitrobenzamidoxime. Characterize via ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole

-

Suspend the 4-nitrobenzamidoxime (1.0 eq) in an excess of triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC. The orthoformate serves as both the acylating agent and a dehydrating agent.

-

After cooling, evaporate the excess triethyl orthoformate under reduced pressure.

-

Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure 3-(4-nitrophenyl)-1,2,4-oxadiazole.[5]

Protocol: Single Crystal Growth

The growth of a high-quality single crystal is the most critical and often challenging step. Slow evaporation is the most effective technique for compounds of this nature.

-

Dissolve the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., Dichloromethane or Acetone) and a poor solvent (e.g., Hexane or Methanol) is ideal.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6] The workflow provides unambiguous proof of structure, bond lengths, bond angles, and reveals the intricate network of intermolecular interactions governing the crystal packing.

Experimental Workflow for SC-XRD

The following diagram outlines the logical flow of a complete single-crystal X-ray diffraction experiment.

Detailed Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker SMART APEXII CCD).[4] A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for factors such as absorption (e.g., multi-scan correction using SADABS).[4]

-

Structure Solution and Refinement: The structure is solved using software like SHELXTL.[4] Direct methods are typically used to determine the initial atomic positions. The structural model is then refined using a full-matrix least-squares method against the F² data. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Part 3: Analysis and Interpretation of the Crystal Structure

While the specific data for 3-(4-nitrophenyl)-1,2,4-oxadiazole is pending publication, we can predict its key structural features and analyze its packing by examining the crystal structure of its analogue, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole .[4]

Exemplar Crystallographic Data

The following table summarizes the crystallographic data for the exemplar compound. A researcher analyzing the title compound would expect to generate a similar table.

| Parameter | 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole [4] |

| Chemical Formula | C₁₄H₇Cl₂N₃O₃ |

| Formula Weight | 336.13 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.5272 (5) |

| b (Å) | 6.5362 (2) |

| c (Å) | 15.6880 (5) |

| V (ų) | 1387.08 (8) |

| Z | 4 |

| T (K) | 296 |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) | 0.091 |

| Goodness-of-fit (S) | 1.06 |

Molecular Geometry

The core structure consists of a central 1,2,4-oxadiazole ring linked to a 4-nitrophenyl ring. A key feature to analyze is the planarity of the system. In the exemplar structure, the dihedral angle between the nitrophenyl ring and the central oxadiazole ring is small (4.0 (2)°), indicating a nearly co-planar arrangement.[4] This planarity facilitates π-system conjugation. The nitro group itself is slightly twisted out of the plane of its attached benzene ring.[4] Similar torsional angles are expected for the title compound and are critical for understanding electronic delocalization and potential for π-π interactions.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. In electron-deficient systems like this, C-H···N and C-H···O hydrogen bonds, as well as π-π stacking, are the dominant forces.

In the analogue structure, molecules are linked into chains by C—H⋯N hydrogen bonds, where a hydrogen atom from a phenyl ring interacts with a nitrogen atom of the oxadiazole ring on an adjacent molecule.[4]

To visualize and quantify these interactions, Hirshfeld surface analysis is an indispensable tool. It maps the close contacts in a crystal, providing a detailed picture of the forces holding the structure together.

The diagram below illustrates the key intermolecular forces anticipated to stabilize the crystal lattice of 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Conclusion

This guide has outlined the essential, state-of-the-art workflow for the synthesis and definitive structural characterization of 3-(4-nitrophenyl)-1,2,4-oxadiazole. By following these self-validating protocols, researchers can ensure the generation of high-quality, reliable data. The analysis, grounded in the principles of crystallography and exemplified by a closely related structure, demonstrates how to interpret molecular geometry and the crucial supramolecular interactions that define the solid-state architecture. This detailed structural knowledge is paramount for advancing the use of nitrophenyl-oxadiazoles in medicinal chemistry and materials science, enabling the design of next-generation compounds with optimized properties.

References

-

Fun, H.-K., et al. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1196. Available at: [Link]

-

PubChem. 3-(4-Nitrophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]

-

Asghar, M., et al. (2021). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Crystals, 11(6), 635. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (No direct URL available for the entire book, but it is a standard reference in heterocyclic chemistry).

-

Shafique, S., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25, 6383-6395. Available at: [Link]

-

ResearchGate. 4‐Nitrophenyl derivative of 1,2,4‐oxadiazole 37 capable of binding with M. tbc cytochrome P450 CYP126A1. Available at: [Link]

-

Wang, J., et al. (2021). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 9(4), 1364-1371. Available at: [Link]

-

Shafique, S., et al. (2023). Crystal engineering with 1,3,4-oxadiazoles derivatives: On the importance of CH···N and CH···π interactions. ResearchGate. Available at: [Link]

-

Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Encyclopedia.pub. Novel 1,2,4-Oxadiazole Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Compound 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole - Chemdiv [chemdiv.com]

- 6. chemsynthesis.com [chemsynthesis.com]

CAS number and IUPAC name for 3-(4-nitrophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to 3-(4-nitrophenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to the chemical biology and drug discovery sectors. The 1,2,4-oxadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its current and potential applications. It is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, evaluation, and development of novel therapeutics based on the oxadiazole framework.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research setting is a thorough understanding of its identity and physical characteristics. 3-(4-nitrophenyl)-1,2,4-oxadiazole is unambiguously identified by its IUPAC name and CAS number.[1][2]

-

IUPAC Name: 3-(4-nitrophenyl)-1,2,4-oxadiazole[1]

-

Synonyms: 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-; 3-(4-nitro-phenyl)-[1][2][3]oxadiazole[1]

The key physicochemical parameters, crucial for predicting its behavior in biological and chemical systems, are summarized below. These values are computationally derived and provide a strong basis for experimental design, such as solvent selection and assay development.

| Property | Value | Source |

| Molecular Weight | 191.14 g/mol | [1][3] |

| Topological Polar Surface Area (TPSA) | 82.06 Ų | [3] |

| LogP (octanol-water partition coefficient) | 1.64 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most prevalent and reliable method involves the cyclocondensation reaction between an amidoxime and a carboxylic acid derivative (such as an acyl chloride or ester), or a related carbonyl compound.

The logical and field-proven approach for synthesizing 3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzamidoxime with a formylating agent or equivalent. However, a more common general route for 3-substituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an appropriate acyl chloride. For the title compound, the key precursors are a benzamidine derivative derived from 4-nitrobenzonitrile and a reagent to form the oxadiazole ring.

A highly efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of gem-dibromomethylarenes with amidoximes, which provides excellent yields.[4] A more traditional and widely applicable pathway is the coupling of a carboxylic acid and an amidoxime, followed by cyclodehydration.

Caption: General Synthetic Workflow for 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Mechanistic Insight: The synthesis proceeds in two key stages. First, the nitrile group of 4-nitrobenzonitrile is reacted with hydroxylamine to form the corresponding amidoxime intermediate. This step creates the N-C-N backbone and introduces the crucial N-OH group. The second stage is the cyclocondensation reaction. The amidoxime reacts with an orthoester like triethyl orthoformate, which serves as a source of the final carbon atom for the heterocyclic ring. The reaction is typically acid-catalyzed and driven by heating, which facilitates the elimination of water and ethanol to form the stable, aromatic 1,2,4-oxadiazole ring.

Applications in Drug Discovery and Chemical Biology

The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry due to its favorable pharmacological properties.[4] It is considered a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this heterocycle exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[4][5]

The 3-(4-nitrophenyl)-1,2,4-oxadiazole molecule itself can be viewed from two perspectives in a drug discovery context:

-

As a Bioactive Scaffold: The nitrophenyl group is a known pharmacophore in various drug classes. Compounds featuring a nitrophenyl-oxadiazole core have been investigated for several therapeutic applications. For instance, related 1,3,4-oxadiazole derivatives bearing a nitrophenyl moiety have been explored for their anticancer and antimicrobial activities.[6][7] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the oxadiazole ring, which can be critical for binding to biological targets.

-

As a Synthetic Intermediate: The true power of this molecule for drug development professionals often lies in its potential for further elaboration. The nitro group is a versatile chemical handle that can be readily reduced to an amine. This resulting aniline derivative opens up a vast chemical space for modification via amide coupling, sulfonamide formation, or other amine-based chemistries, allowing for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Role as a versatile intermediate in discovery chemistry workflow.

Experimental Protocol: Synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole

This protocol describes a representative method for the synthesis based on established chemical principles for 1,2,4-oxadiazole formation. The trustworthiness of this protocol is based on its foundation in fundamental, widely published heterocyclic synthesis reactions.

Objective: To synthesize 3-(4-nitrophenyl)-1,2,4-oxadiazole from 4-nitrobenzaldehyde.

Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime

-

Reagents & Equipment: 4-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water, magnetic stirrer, round-bottom flask, reflux condenser.

-

Procedure:

-

Dissolve 10.0 g of 4-nitrobenzaldehyde in 100 mL of ethanol in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve 5.0 g of hydroxylamine hydrochloride and 3.0 g of sodium hydroxide in 25 mL of water.

-

Add the aqueous solution to the ethanolic solution of the aldehyde dropwise with stirring.

-

Attach a reflux condenser and heat the mixture at reflux for 1 hour.

-

Allow the reaction to cool to room temperature, then pour it into 300 mL of cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry to yield 4-nitrobenzaldehyde oxime.

-

Step 2: Oxidative Cyclization to 3-(4-nitrophenyl)-1,2,4-oxadiazole

This step involves the in-situ generation of a nitrile oxide from the oxime, which then reacts with a cyanide source. A well-documented method for such transformations utilizes an oxidizing agent like N-Bromosuccinimide (NBS).

-

Reagents & Equipment: 4-nitrobenzaldehyde oxime, sodium cyanide, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), magnetic stirrer, round-bottom flask, ice bath.

-

Procedure:

-

CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve 5.0 g of 4-nitrobenzaldehyde oxime and 1.5 g of sodium cyanide in 50 mL of DMF in a 100 mL round-bottom flask and cool the mixture in an ice bath.

-

Slowly add 5.5 g of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 250 mL of ice-cold water.

-

Collect the precipitate by vacuum filtration.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(4-nitrophenyl)-1,2,4-oxadiazole.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(4-nitrophenyl)-1,2,4-oxadiazole is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

-

Store in a cool, dry, well-sealed container away from incompatible materials.

Conclusion

3-(4-nitrophenyl)-1,2,4-oxadiazole is more than a simple chemical entity; it is a strategic building block for advanced research in medicinal chemistry and drug discovery. Its well-defined properties, accessible synthetic routes, and the chemical versatility of the nitrophenyl group make it an invaluable tool. This guide provides the core technical knowledge required for its synthesis, handling, and strategic application, empowering researchers to leverage the full potential of the privileged 1,2,4-oxadiazole scaffold in their quest for novel therapeutic agents.

References

-

PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

de Oliveira, C. H. T., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Retrieved from [Link]

-

Amer, A., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology. Retrieved from [Link]

-

Kumar, G. V., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemistry. Retrieved from [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). Retrieved from [Link]

-

Zha, G.-F., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Retrieved from [Link]

Sources

- 1. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-NITROPHENYL)-1,2,4-OXADIAZOLE | 16013-14-2 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Oxadiazole Core in Modern Drug Discovery

The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its significance stems from its role as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] This unique characteristic has propelled the incorporation of the 1,2,4-oxadiazole motif into a wide array of therapeutic agents, spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[3][4][5] First synthesized in 1884 by Tiemann and Krüger, the journey of this heterocycle from a chemical curiosity to a cornerstone of drug design is a testament to the enduring value of synthetic methodology.[6][3] This in-depth guide provides a comprehensive overview of the principal synthetic strategies for 1,2,4-oxadiazole derivatives, with a focus on the underlying mechanisms, practical experimental protocols, and modern advancements that have shaped the field.

Core Synthetic Strategies: A Tale of Two Pathways

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two classical and highly versatile approaches: the acylation and cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between these pathways is often dictated by the desired substitution pattern and the availability of starting materials.

The Amidoxime Route: A Workhorse of 1,2,4-Oxadiazole Synthesis

The most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3][7] This pathway is favored for its reliability and the vast commercial availability of both amidoximes and carboxylic acids.

Mechanism and Rationale: The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to afford the 1,2,4-oxadiazole ring. The cyclization is often the most challenging step and can be promoted by heat or the use of a dehydrating agent.[8]

Caption: The general workflow of the amidoxime route to 1,2,4-oxadiazoles.

Experimental Protocol: A Two-Step Synthesis from Amidoximes and Acyl Chlorides

This protocol outlines a general two-step procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Step 1: O-Acylation of the Amidoxime

-

To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine, pyridine; 1.1 eq).

-

Slowly add the acyl chloride (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole

-

Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours. The progress of the cyclization can be monitored by TLC.

-

Alternatively, the cyclization can be promoted at lower temperatures by the addition of a dehydrating agent like phosphorus pentoxide or by using a catalyst such as tetrabutylammonium fluoride (TBAF).[9]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

The 1,3-Dipolar Cycloaddition Route: A Convergent Approach

An alternative and elegant strategy for the synthesis of 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[3][10] This method is particularly useful for accessing 1,2,4-oxadiazoles with specific substitution patterns that may be challenging to obtain via the amidoxime route.

Mechanism and Rationale: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles, such as nitriles. The reaction is believed to proceed via a concerted mechanism, leading to the formation of the five-membered heterocyclic ring in a single step. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl halides or by the dehydration of nitroalkanes.

Caption: The convergent 1,3-dipolar cycloaddition pathway to 1,2,4-oxadiazoles.

Modern Synthetic Innovations: Enhancing Efficiency and Scope

While the classical methods remain robust, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally benign synthetic protocols.

One-Pot Syntheses: Streamlining the Process

One-pot procedures that combine multiple reaction steps without the isolation of intermediates have gained considerable traction.[8][11][12] These methods offer several advantages, including reduced reaction times, simplified workup procedures, and higher overall yields. A notable example is the one-pot synthesis of 1,2,4-oxadiazoles directly from nitriles, hydroxylamine, and carboxylic acids or aldehydes.[11][13]

Experimental Protocol: A One-Pot Synthesis from Nitriles, Hydroxylamine, and Aldehydes [12]

-

To a mixture of the nitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine; 2.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the amidoxime in situ.

-

Add the aldehyde (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux for 6-12 hours. In this process, one molecule of the aldehyde acts as a substrate, while a second molecule serves as an oxidant for the initially formed 4,5-dihydro-1,2,4-oxadiazole intermediate.[12]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[14][15] In the context of 1,2,4-oxadiazole synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to improved yields.[15][16]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Amidoxime Route | Amidoximes, Carboxylic Acid Derivatives | O-Acylamidoximes | Wide substrate scope, readily available starting materials, reliable. | Often requires a separate cyclodehydration step, which can require harsh conditions. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides (or precursors), Nitriles | None (concerted) | Convergent, allows for diverse substitution patterns. | Nitrile oxides can be unstable and require in situ generation. |

| One-Pot Syntheses | Nitriles, Hydroxylamine, Carboxylic Acids/Aldehydes | Amidoximes (in situ) | High efficiency, reduced waste, simplified workup. | Optimization of reaction conditions for multiple steps can be challenging. |

| Microwave-Assisted Synthesis | Various (applicable to other routes) | Varies | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |

Conclusion: A Continuously Evolving Synthetic Landscape

The synthesis of 1,2,4-oxadiazole derivatives has evolved significantly from its classical origins. The foundational amidoxime and 1,3-dipolar cycloaddition routes continue to be indispensable tools for synthetic chemists. However, the drive for greater efficiency and sustainability has led to the development of innovative one-pot and microwave-assisted methodologies. As the demand for novel therapeutic agents containing this privileged scaffold continues to grow, further advancements in the synthesis of 1,2,4-oxadiazoles are anticipated, empowering researchers in their quest to address unmet medical needs.

References

-

Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-400. [Link]

-

Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4436. [Link]

-

Baran, P. S., & Chen, K. (2012). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Chemical Biology, 7(11), 1833–1838. [Link]

-

Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]

-

Wang, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8753-8759. [Link]

-

Ghosh, S., et al. (2019). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 9(28), 16086-16092. [Link]

-

Bozilovic, J., et al. (2008). Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Current Organic Chemistry, 12(10), 814-835. [Link]

-

Wang, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8753-8759. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 543-551. [Link]

-

Kumar, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-551. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(1), 63-86. [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1635-1662. [Link]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

-

Zare, A., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(18), 2743-2749. [Link]

-

Bora, R. O., et al. (2014).[3][8][17]-oxadiazoles: synthesis and biological applications. Mini-Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]

-

Wang, Y., et al. (2016). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. Organic & Biomolecular Chemistry, 14(37), 8753-8759. [Link]

-

A. Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds. (2022). Current Organic Synthesis, 19(3), 299-322. [Link]

-

Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4436. [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024). Journal of Mines, Metals and Fuels, 71(12C), 184–192. [Link]

-

Kaboudin, B., & Saadati, F. (2003). ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. Heterocycles, 60(8), 1897. [Link]

-

Giorno, J. C., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry. [Link]

-

Lamberth, C. (2008). 5.04 1,2,4-Oxadiazoles. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-31). Elsevier. [Link]

-

Jarosławska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(12), 2884. [Link]

-

Bora, R. O., et al. (2014).[3][8][17]-Oxadiazoles: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]

-

Kaboudin, B., et al. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 61(2), 221-227. [Link]

-

Sidneva, E. M., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7561. [Link]

-

Schade, D., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 259–267. [Link]

Sources

- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. soc.chim.it [soc.chim.it]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 8. ias.ac.in [ias.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 17. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Practical Guide to the Preliminary Biological Screening of Nitrophenyl-Substituted Oxadiazoles

Preamble: The Rationale for Focusing on Nitrophenyl-Substituted Oxadiazoles

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in various non-bonded interactions like hydrogen bonds.[1] This five-membered heterocyclic ring is present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of a nitrophenyl moiety to this scaffold is a deliberate strategic choice. The nitro group, being a potent electron-withdrawing group, can significantly modulate the electronic properties of the entire molecule, often enhancing its biological efficacy.[3] This guide provides a comprehensive framework for conducting the essential preliminary biological screens on this promising class of compounds, grounded in established protocols and scientific reasoning.

Part 1: Synthesis of the Core Scaffold - A Prerequisite for Screening

Before any biological evaluation can commence, the target compounds must be synthesized with high purity. A common and efficient route to obtaining a library of nitrophenyl-substituted oxadiazoles involves a multi-step synthesis starting from a substituted nitrobenzoic acid.[4][5] The primary objective is to create a versatile intermediate, typically a 2-thiol, which can then be alkylated to generate a diverse set of derivatives for screening.

Workflow for Synthesis of 5-(Nitrophenyl)-1,3,4-Oxadiazole Derivatives

The following diagram outlines a frequently employed synthetic pathway. The causality is clear: each step builds upon the last to construct the final heterocyclic system. Esterification activates the carboxylic acid, conversion to a hydrazide provides the necessary N-N bond for cyclization, and the reaction with carbon disulfide forms the stable oxadiazole-thiol ring, which is the key intermediate for diversification.[6]

Caption: General synthetic route for S-substituted nitrophenyl-oxadiazoles.

Characterization using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry is a mandatory quality control step to confirm the structure of all synthesized compounds before proceeding to biological assays.[4][5]

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms.[7] Oxadiazole derivatives have shown considerable promise in this area.[1] The screening process is typically biphasic: a primary qualitative screen to identify active compounds, followed by a quantitative assay to determine the potency.

Primary Screening: Agar Well Diffusion Method

Causality and Rationale: The agar well diffusion method is a robust, cost-effective, and high-throughput initial screen.[8] Its principle is straightforward: a compound's ability to inhibit microbial growth is visualized as a clear zone of inhibition around a well containing the compound in a solidified agar plate uniformly seeded with a test microorganism. The size of this zone provides a qualitative measure of the compound's activity. This method allows for the rapid testing of a large library of derivatives to quickly triage and identify "hits."

Detailed Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5×10⁸ CFU/mL) of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) in a suitable broth like Mueller Hinton Broth (MHB).[8][9]

-

Plate Preparation: Uniformly swab the standardized inoculum onto the surface of Mueller Hinton Agar (MHA) plates.

-

Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.

-

Compound Loading: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).[8] Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

-

Controls: Include a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic like Ciprofloxacin or Gentamycin).[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity.

Secondary Screening: Broth Microdilution for MIC Determination

Causality and Rationale: Compounds showing promising activity in the primary screen must be evaluated quantitatively. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] This assay provides a precise measure of potency, which is crucial for structure-activity relationship (SAR) studies and for comparing novel compounds to existing drugs.[11]

Detailed Experimental Protocol:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each "hit" compound in MHB. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Addition: Add the standardized bacterial inoculum (adjusted to a final concentration of ~5×10⁵ CFU/mL in the wells) to each well.

-

Controls:

-

Growth Control: Wells containing only MHB and the inoculum (no compound).

-

Sterility Control: Wells containing only MHB (no inoculum or compound).

-

Positive Control: A standard antibiotic undergoing the same serial dilution.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading absorbance on a plate reader.

Data Presentation: Antimicrobial Activity

Quantitative data from the MIC assay should be tabulated for clear comparison.

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| NPO-01 | -CH₃ | 16 | 64 | 1 |

| NPO-02 | -C₂H₅ | 8 | 32 | 1 |

| NPO-03 | -Cl-Ph | 4 | 16 | 1 |

Part 3: Antifungal Activity Screening

Fungal infections, particularly those caused by resistant strains of Candida and Aspergillus, are a growing medical concern.[12] Oxadiazoles have demonstrated notable antifungal properties, often by interfering with ergosterol biosynthesis pathways.[1] The screening methodology parallels antimicrobial testing but is adapted for fungal pathogens.

Causality and Rationale: The broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M27-A3 for yeasts), is the preferred method for determining the MIC of antifungal compounds.[12][13] This standardized approach ensures reproducibility and allows for meaningful comparison of results across different studies. The choice of medium (RPMI-1640) and inoculum preparation is critical for achieving consistent fungal growth.[14]

Detailed Experimental Protocol:

-

Inoculum Preparation: Culture fungal strains (e.g., Candida albicans, Aspergillus niger) on an appropriate agar like Sabouraud Dextrose Agar (SDA).[14] Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final testing inoculum of approximately 0.5-2.5 x 10³ CFU/mL.[14]

-

Plate Setup: Perform two-fold serial dilutions of the test compounds in a 96-well plate containing RPMI-1640 medium.

-

Inoculation & Controls: Add the final fungal inoculum to each well. Include growth, sterility, and positive controls (e.g., Fluconazole, Amphotericin B).[12][13]

-

Incubation: Incubate the plates at 35°C. Incubation times are typically longer than for bacteria, ranging from 24-48 hours for yeasts and potentially longer for molds.[14]

-

MIC Determination: The MIC is the lowest compound concentration that causes a significant inhibition of growth (often ≥50% or ≥90%) compared to the growth control.

Part 4: Anticancer Activity Screening (Cytotoxicity)

The ultimate goal of many drug discovery programs is the development of novel anticancer agents.[15] A fundamental preliminary screen involves assessing the general cytotoxicity of a compound against various cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric assay for this purpose.[16]

Principle: The MTT Assay

Causality and Rationale: The assay's logic is based on cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a loss of cell viability, or cytotoxicity, induced by the test compound.[16]

Workflow for the MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol (for Adherent Cells):

-

Cell Seeding: Harvest and count cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

-

Cell Treatment: Prepare serial dilutions of the nitrophenyl-substituted oxadiazoles in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., 0.1% DMSO in medium) and untreated control wells. Incubate for a specified period, typically 48 or 72 hours.[18]

-

MTT Addition: Following incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.[17]

-

Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[17]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

Data Analysis and Presentation

The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting % Cell Viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity

| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| NPO-01 | -CH₃ | 45.2 | > 100 | 0.8 |

| NPO-02 | -C₂H₅ | 31.8 | 89.4 | 0.8 |

| NPO-03 | -Cl-Ph | 9.5 | 22.1 | 0.8 |

Conclusion

This guide outlines the foundational screening cascade for evaluating nitrophenyl-substituted oxadiazoles. The described protocols for antimicrobial, antifungal, and anticancer screening provide a robust and validated starting point for any research program. Positive results, or "hits," from this preliminary phase are not an end but a beginning. They justify progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, which are the subsequent, critical steps on the long path of drug development.

References

-

Kauthale, S. S., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

de S. T. da Silva, L., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

-

de S. T. da Silva, L., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]

-

Jenks, J. D., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals. Available at: [Link]

-

Yurttaş, L., et al. (2015). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules. Available at: [Link]

-

Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

Rehman, A., et al. (2014). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Rehman, A., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Yarmohammadi, M., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

-

Pathak, R. B., et al. (2020). oxadiazole and its derivatives: A review on recent progress in anticancer activities. Medicinal Chemistry Research. Available at: [Link]

-

Xu, T., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

Kouhkan, M., et al. (2022). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. Available at: [Link]

-

Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

-

Kumar, S., et al. (2016). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. ResearchGate. Available at: [Link]

-

Sun, X., et al. (2023). Screening Method and Antibacterial Activity of 1,3,4-Oxadiazole Sulfone Compounds against Citrus Huanglongbing. Molecules. Available at: [Link]

-

Xu, T., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Akachuku, E. O., et al. (2023). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. Available at: [Link]

-

Alam, M., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(Substituted phenyl) azetidin-2-one Derivatives. Pharmaceuticals. Available at: [Link]

-

Asati, V., & Sharma, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Research Square. Available at: [Link]

-

Farghaly, T. A., & Muhammad, Z. A. (2013). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

-

Metha, K. (2017). Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Science, Engineering and Health Studies. Available at: [Link]

-

de Macêdo, L. M., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. Available at: [Link]

-

Sravani, G., et al. (2018). Evaluation of anticancer activity of some 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Kouhkan, M., et al. (2023). In vitro and In silico Evaluation of Antibacterial Effects in Some Oxadiazole Compounds against Escherichia coli O157: H7. Brieflands. Available at: [Link]

-

Metha, K. (2017). Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Science, Engineering and Health Studies. Available at: [Link]

-

Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Bansal, R., & Kumar, R. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Spadari, M., et al. (2012). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules. Available at: [Link]

-

Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]

-

Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Patel, J. K., & Patel, R. B. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

-

Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Romesberg, F. E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Available at: [Link]

-

Patel, N. B., & Shaikh, F. M. (2011). Heterocyclic compounds Synthesis and biological Screening. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Anticancer and cytotoxicity activity assay was performed by MTT assay... ResearchGate. Available at: [Link]

Sources

- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 9. [PDF] Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 10. repository.brieflands.com [repository.brieflands.com]